molecular formula C11H17N8O12P3 B12366592 [[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12366592
M. Wt: 546.22 g/mol
InChI Key: HCAVFJHOIZFCBQ-SPDVFEMOSA-N
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Description

The compound [[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule belonging to the class of purine ribonucleoside polyphosphates. These compounds are characterized by a purine base linked to a ribose sugar, which is further connected to multiple phosphate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The synthesis begins with the preparation of the purine base, which involves the condensation of appropriate amines and formamides under acidic conditions.

    Glycosylation: The purine base is then glycosylated with a protected ribose derivative to form the nucleoside.

    Introduction of the Azidomethoxy Group: The azidomethoxy group is introduced via nucleophilic substitution reactions, often using azide salts and methoxy-containing reagents.

    Phosphorylation: The final step involves the phosphorylation of the nucleoside to introduce the polyphosphate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies of nucleic acid interactions, enzyme mechanisms, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays

Mechanism of Action

The mechanism of action of [[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H17N8O12P3

Molecular Weight

546.22 g/mol

IUPAC Name

[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N8O12P3/c12-10-9-11(15-3-14-10)19(4-16-9)8-1-6(27-5-17-18-13)7(29-8)2-28-33(23,24)31-34(25,26)30-32(20,21)22/h3-4,6-8H,1-2,5H2,(H,23,24)(H,25,26)(H2,12,14,15)(H2,20,21,22)/t6?,7-,8-/m1/s1

InChI Key

HCAVFJHOIZFCBQ-SPDVFEMOSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1OCN=[N+]=[N-])COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

Origin of Product

United States

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